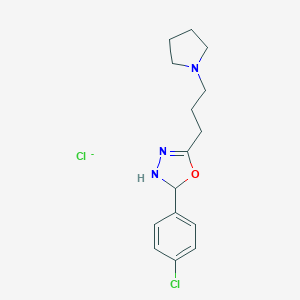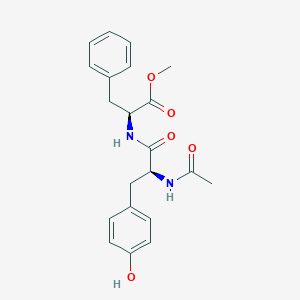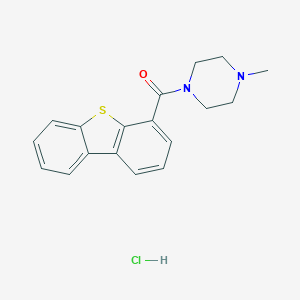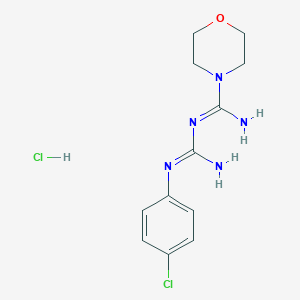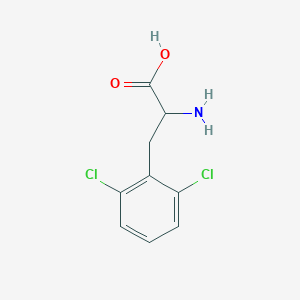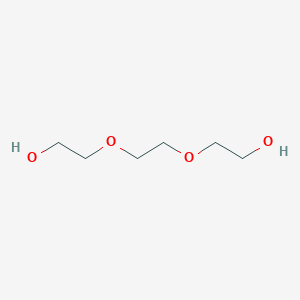
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is a polymer that has gained popularity in scientific research due to its unique properties. This polymer is synthesized by the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The resulting polymer has been found to have a wide range of applications in scientific research, particularly in the areas of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is not well understood. However, it is believed that the polymer interacts with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can lead to changes in the structure and function of the biomolecules, which can then be studied using various analytical techniques.
Effets Biochimiques Et Physiologiques
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde in lab experiments is its versatility. It can be used in a wide range of applications, from studying enzyme-catalyzed reactions to drug delivery systems. However, one of the limitations of using this polymer is its potential toxicity. It is important to use appropriate safety measures when handling this polymer.
Orientations Futures
There are several future directions for the use of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde in scientific research. One direction is the development of new drug delivery systems using this polymer. Another direction is the study of its interactions with various biomolecules, such as DNA and RNA. Additionally, the use of this polymer in the development of biosensors and diagnostic tools is an area of active research.
Méthodes De Synthèse
The synthesis of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde involves the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting polymer is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde has found a wide range of applications in scientific research. It has been used as a tool for studying the mechanism of action of various biochemical and physiological processes. It has also been used as a substrate for enzyme-catalyzed reactions and as a carrier for drug delivery systems.
Propriétés
Numéro CAS |
41432-19-3 |
|---|---|
Nom du produit |
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde |
Formule moléculaire |
C13H13N3O5S |
Poids moléculaire |
323.33 g/mol |
Nom IUPAC |
4-anilinobenzenediazonium;formaldehyde;hydrogen sulfate |
InChI |
InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;;/p-1 |
Clé InChI |
JODZTDZTLZXXGK-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
SMILES canonique |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Autres numéros CAS |
41432-19-3 |
Synonymes |
benzenediazonium,4-(phenylamino)-,sulfate(1:1),polymerwithformaldehyde; 4-DIAZODIPHENYLAMINE/FORMALDEHYDE CONDENSATE HYDROGEN SULFATE; DIAZO 22S; Condensation product between 4-Diazodiphenylamine sulfate(DAZS) and Formaldehyde; POLYMETHYLENE-P-DIAZODIPHE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



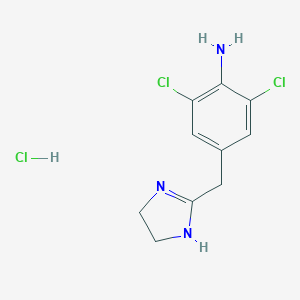
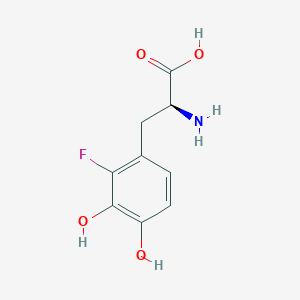
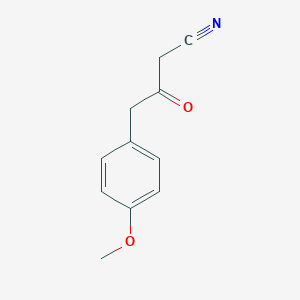
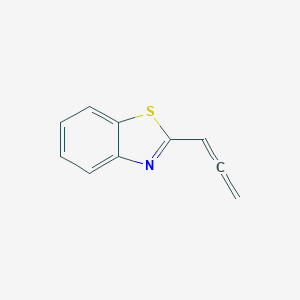
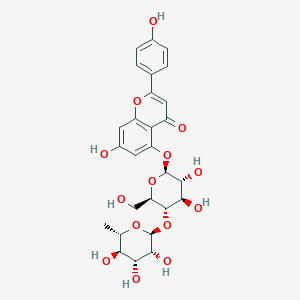
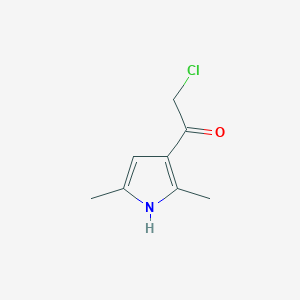
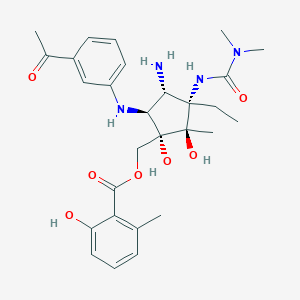
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
